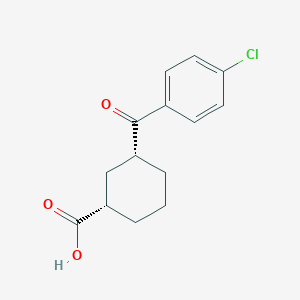

cis-3-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid; 95%

Description

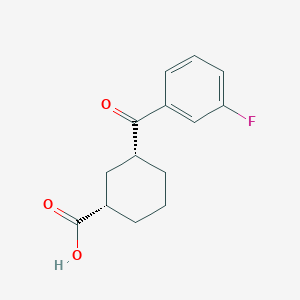

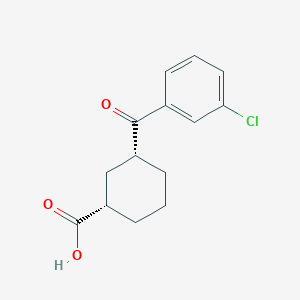

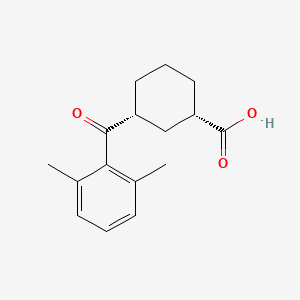

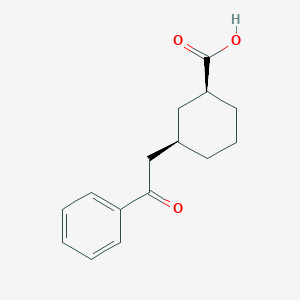

“Cis-3-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 735269-79-1 and a molecular weight of 266.72 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .

Molecular Structure Analysis

The IUPAC name for this compound is (1R,3S)-3-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid . The InChI code is 1S/C14H15ClO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h4-7,10-11H,1-3,8H2,(H,17,18)/t10-,11+/m0/s1 .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H15ClO3 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Scientific Research Applications

Structural and Chemical Properties

The compound cis-3-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is related to a class of compounds characterized by cyclohexane structures with various substituents, which significantly influence their chemical and physical properties. Research in this area often focuses on understanding these properties to harness these compounds in various scientific applications, such as organic synthesis, material science, and possibly pharmacology, excluding drug use, dosage, and side effects as per the requirements.

Applications in Organic Synthesis

Compounds similar to cis-3-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid are utilized in organic synthesis, particularly in the formation of cyclic imide and open-chain amide carboxylic acid derivatives. These derivatives are valuable in synthesizing polymers, materials, and potentially biologically active molecules. For instance, the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines has been studied to understand the formation of such compounds, revealing insights into their structural properties and potential applications in organic synthesis (Smith & Wermuth, 2012).

Role in Material Science

The stereochemistry and structural aspects of cyclohexane derivatives, akin to cis-3-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, play a significant role in material science, particularly in the design and synthesis of new materials with specific properties. Studies on the stereochemistry of macrocyclization involving similar compounds provide valuable insights into designing cyclic structures with potential applications in material science and engineering (Shabanov, Gasanova, & Mamedov, 2002).

Environmental and Analytical Applications

Research on cyclohexane derivatives extends into environmental science and analytical chemistry, where these compounds are studied for their behavior, transformation, and detection in various environmental matrices. Analytical methods have been developed for detecting similar compounds, indicating their relevance in environmental monitoring and assessment. For instance, advanced techniques like high-performance liquid chromatography coupled with mass spectrometry are employed for the precise quantification of cyclohexane derivatives in environmental samples, reflecting their environmental significance and the need for monitoring their presence and concentrations (Baker, Olsson, & Barr, 2004).

properties

IUPAC Name |

(1S,3R)-3-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h4-7,10-11H,1-3,8H2,(H,17,18)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYKAHCJBCRSKL-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801196371 | |

| Record name | rel-(1R,3S)-3-(4-Chlorobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rel-(1R,3S)-3-(4-Chlorobenzoyl)cyclohexanecarboxylic acid | |

CAS RN |

735269-79-1 | |

| Record name | rel-(1R,3S)-3-(4-Chlorobenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735269-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-(4-Chlorobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324366.png)

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324367.png)

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324382.png)

![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324386.png)

![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324393.png)